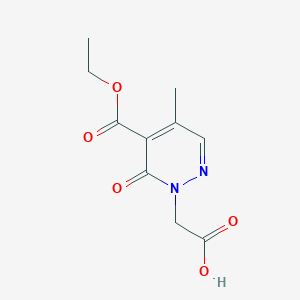
2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid
カタログ番号 B2700816
CAS番号:
2416233-79-7
分子量: 240.215
InChIキー: WNGDBWBMIZPKNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid is an organic compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as EMOPA and has been found to have several interesting biochemical and physiological effects.
科学的研究の応用
Synthesis and Structural Analysis
- Studies have focused on the synthesis and structural elucidation of compounds with similar frameworks, indicating a significant interest in the development of novel organic molecules for various applications. For example, the design and synthesis of thiazolidin-4-ones based on chromenyl acetic acid derivatives demonstrate the interest in creating molecules with potential antibacterial activity (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Chemical Reactivity and Mechanism Studies
- Investigations into the reactivity and mechanisms of related compounds provide insights into how these molecules can be transformed or utilized in various chemical reactions. An example is the study on the hydrolysis of acetylenecarboxylic acid derivatives, which sheds light on the potential pathways and transformations of carbonyl-containing compounds in acidic conditions (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Material Science Applications
- Some of the synthesized compounds showcase potential applications in material science, such as the development of corrosion inhibitors for metals. This is exemplified by a study investigating the effect of a pyridazinone derivative on the corrosion of mild steel, highlighting the compound's efficiency as a corrosion inhibitor (Ghazoui, Benchat, El-hajjaji, Taleb, Rais, Saddik, Elaatiaoui, & Hammouti, 2017).
Antibacterial Activity
- The exploration of antibacterial properties in synthesized molecules with related structures suggests potential pharmaceutical applications. For instance, the synthesis and antibacterial activity assessment of novel thieno[2,3-c]pyridazines indicate ongoing research into finding new antibacterial agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
特性
IUPAC Name |
2-(5-ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-3-17-10(16)8-6(2)4-11-12(9(8)15)5-7(13)14/h4H,3,5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGDBWBMIZPKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN(C1=O)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(Benzyloxy)-3-bromo-2-chlorobenzene
1820618-45-8
4-Bromo-7-methylindolin-2-one
1260887-38-4

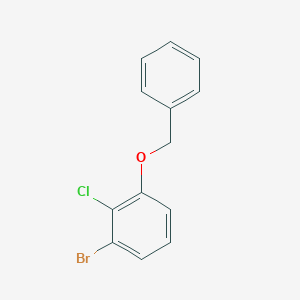

![2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2700737.png)
![2-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2700739.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2700741.png)
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2700742.png)
![2-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-thienylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2700743.png)
![ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2700744.png)
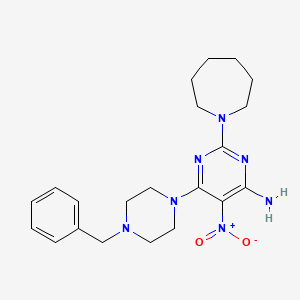
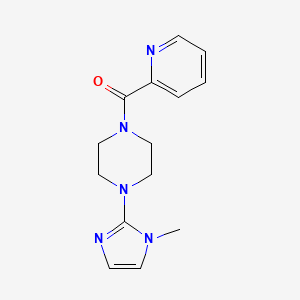
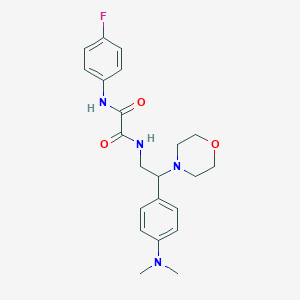

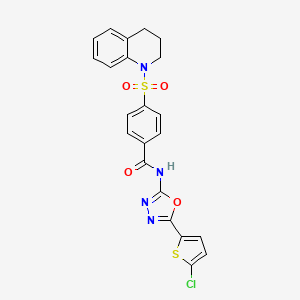
![2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane](/img/structure/B2700756.png)